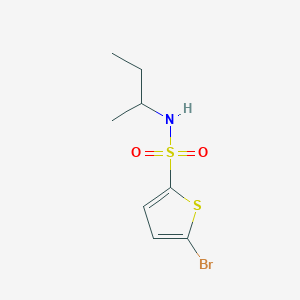
2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In
作用機序
2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide works by binding to the extracellular domain of chloride channels and blocking the movement of chloride ions across the cell membrane. This results in the inhibition of chloride channel activity and a decrease in the flow of chloride ions into the cell. 2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide has also been shown to inhibit the activity of other ion channels and transporters by binding to their extracellular domains.
Biochemical and Physiological Effects:
2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels in a dose-dependent manner. This inhibition can lead to a decrease in the secretion of fluids in various organs such as the pancreas, lungs, and salivary glands. 2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide has also been shown to inhibit the activity of other ion channels such as CFTR and AE, which are involved in the regulation of ion and fluid transport in various tissues.
実験室実験の利点と制限
2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and specific inhibitor of chloride channels, making it a valuable tool for studying the function of these channels. However, 2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide has also been shown to have off-target effects on other ion channels and transporters, which can complicate data interpretation. Additionally, 2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for 2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide research. One area of interest is the development of more specific and potent inhibitors of chloride channels that do not have off-target effects. Another area of interest is the use of 2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide and other chloride channel inhibitors as potential therapies for diseases such as cystic fibrosis, where abnormal chloride channel function plays a role in disease pathogenesis. Finally, 2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide and other ion channel inhibitors could be used as tools to study the role of ion channels and transporters in disease processes.
合成法
2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine. The resulting product is then treated with sodium methoxide to yield 2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide.
科学的研究の応用
2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide has been extensively used in scientific research as a tool to study the function of various ion channels and transporters. It has been shown to inhibit the activity of chloride channels, which are involved in a variety of physiological processes such as neuronal signaling, muscle contraction, and fluid secretion. 2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide has also been used to study the function of other ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the anion exchanger (AE).
特性
分子式 |
C15H15Cl2NO5S |
|---|---|
分子量 |
392.3 g/mol |
IUPAC名 |
2,3-dichloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO5S/c1-21-10-5-4-9(8-12(10)23-3)18-24(19,20)13-7-6-11(22-2)14(16)15(13)17/h4-8,18H,1-3H3 |
InChIキー |
ICFLIMYVVYLBRG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B296832.png)
![2-({[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296833.png)

![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296838.png)

![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296840.png)

![N-isobutyl-2-({[4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296842.png)
![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)
![N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296846.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296848.png)